1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol
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Overview
Description
1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a naphthalene ring, a hydroxy group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol typically involves multiple steps, starting with the preparation of the naphthalene ring systemThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and automated reaction systems are often employed to streamline the process and reduce production costs. The use of continuous flow reactors can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to beta-adrenergic receptors, leading to a decrease in the force and rate of heart contractions . This interaction is mediated through the inhibition of the action of epinephrine and norepinephrine, which are naturally occurring substances in the body .
Comparison with Similar Compounds
Atenolol: A beta-blocker with a similar mechanism of action but different structural features.
Esmolol: Another beta-blocker with a rapid onset and short duration of action.
Propranolol: A non-selective beta-blocker with a broader range of applications.
Uniqueness: 1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol is unique due to its specific structural configuration, which allows for selective binding to certain receptors and enzymes. This selectivity can result in fewer side effects and more targeted therapeutic effects compared to other beta-blockers .
Properties
CAS No. |
76289-15-1 |
---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
1-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2H-naphthalen-1-ol |
InChI |
InChI=1S/C16H23NO3/c1-12(2)17-10-14(18)11-20-16(19)9-5-7-13-6-3-4-8-15(13)16/h3-8,12,14,17-19H,9-11H2,1-2H3 |
InChI Key |
CYUVQMSLGASQAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1(CC=CC2=CC=CC=C21)O)O |
Origin of Product |
United States |
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